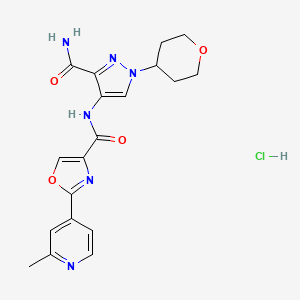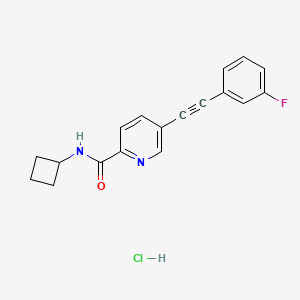
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)ethynyl)picolinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and cognitive impairments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of 5-bromo-N-cyclobutylpicolinamide with 1-ethynyl-3-fluorobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
科学的研究の応用
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride has a wide range of scientific research applications:
作用機序
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride exerts its effects by acting as a positive allosteric modulator of the mGlu5 receptor. This modulation enhances the receptor’s response to its endogenous ligand, glutamate, leading to increased signaling through the receptor’s associated pathways. The compound binds to a distinct allosteric site on the mGlu5 receptor, which is separate from the orthosteric (glutamate) binding site .
類似化合物との比較
Similar Compounds
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB): Another positive allosteric modulator of mGlu5 with similar pharmacological properties.
N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA): A compound with a different chemical structure but similar modulatory effects on mGlu5.
Uniqueness
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is unique due to its specific binding affinity and efficacy as a positive allosteric modulator of mGlu5. Its distinct chemical structure allows for selective modulation of the receptor, minimizing off-target effects and enhancing its therapeutic potential .
特性
分子式 |
C18H16ClFN2O |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-8-14-9-10-17(20-12-14)18(22)21-16-5-2-6-16;/h1,3-4,9-12,16H,2,5-6H2,(H,21,22);1H |
InChIキー |
ISLSQPVNTBEEGI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


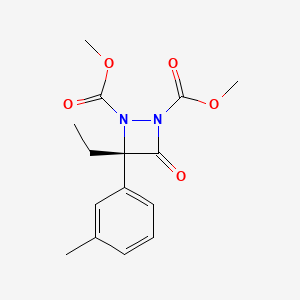
![4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B10768821.png)
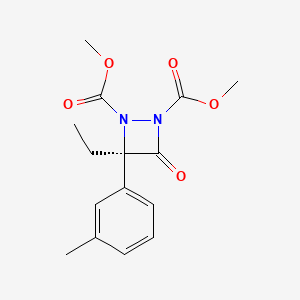

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)
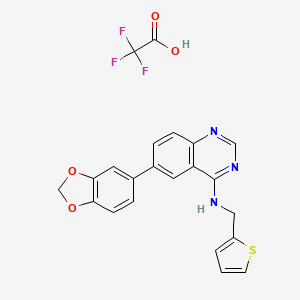
![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)
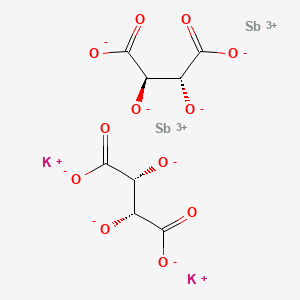
![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10768901.png)
